molecular formula C9H14ClNO B2685600 2-chloro-N-cyclohex-3-en-1-ylpropanamide CAS No. 1479580-32-9

2-chloro-N-cyclohex-3-en-1-ylpropanamide

Cat. No. B2685600
CAS RN: 1479580-32-9
M. Wt: 187.67
InChI Key: XVGQMGGQXUCRJK-UHFFFAOYSA-N
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Description

2-chloro-N-cyclohex-3-en-1-ylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. This compound is a derivative of cyclohexene and has a chlorine atom attached to it, making it a chlorinated derivative.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

The study of cyclopropanation reactions, a key application of 2-chloro-N-cyclohex-3-en-1-ylpropanamide, provides insights into reaction pathways and mechanisms. For instance, cyclopropanation of alkenes with metal carbenoids, including reactions involving Simmons-Smith reagents, demonstrates two competing pathways: methylene transfer and carbometalation. These reactions have been explored for their efficiency and selectivity, contributing to organic synthesis methodologies (Nakamura, Hirai, & Nakamura, 2003).

Catalytic Processes

The enhancement of productivity in bi-enzymatic convergent cascade systems for the synthesis of ε-caprolactone showcases the application of 2-chloro-N-cyclohex-3-en-1-ylpropanamide in catalysis. Through design of experiments and biphasic systems, researchers have optimized reaction conditions to increase yield, demonstrating the compound's role in facilitating efficient and selective catalytic processes (Bornadel, Hatti-Kaul, Hollmann, & Kara, 2016).

Mechanistic Studies

Mechanistic studies of chemical reactions involving 2-chloro-N-cyclohex-3-en-1-ylpropanamide contribute to a deeper understanding of reaction dynamics and pathways. For example, the detailed examination of the Simmons-Smith reaction pathways offers valuable insights into the cyclopropanation mechanism, highlighting the role of 1,2-chlorine migration and five-centered bond alternation. These findings are crucial for developing more efficient synthetic routes and understanding reaction kinetics (Nakamura, Hirai, & Nakamura, 2003).

properties

IUPAC Name

2-chloro-N-cyclohex-3-en-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-3,7-8H,4-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGQMGGQXUCRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC=CC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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